REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[CH:6][CH:7]=1.[Cl:11][C:12]1[C:13]([C:19]#[N:20])=[N:14][CH:15]=[C:16](Cl)[CH:17]=1.C([O-])([O-])=O.[K+].[K+].CN(C)C=O>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(OCC)(=O)C.CO.O>[Cl:1][C:2]1[CH:3]=[C:4]([C:16]2[CH:17]=[C:12]([Cl:11])[C:13]([C:19]#[N:20])=[N:14][CH:15]=2)[CH:5]=[CH:6][CH:7]=1 |f:2.3.4,6.7.8.9,10.11|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)C#N
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)C#N
|
Name
|
ethyl acetate methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
for magnetic stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 100 mL round bottom flask adapted
|
Type
|
CUSTOM
|
Details
|
equipped with a nitrogen inlet
|
Type
|
STIRRING
|
Details
|
The reaction solution was agitated
|
Type
|
CUSTOM
|
Details
|
the reaction components
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the contents partitioned between ethyl acetate (250 mL) and saturated aqueous NaCl (100 mL)
|
Type
|
CUSTOM
|
Details
|
The organic phase was isolated
|
Type
|
WASH
|
Details
|
washed a second time with saturated aqueous NaCl (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried for 4 hours over MgSO4
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the MgSO4 removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
WAIT
|
Details
|
The residue that remained was then slurried in methanol (50 mL) at room temperature for 20 hours
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold methanol (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
hexanes (60 mL) and dried
|
Type
|
CUSTOM
|
Details
|
to afford 5.8 g (73% yield) of an admixture
|
Type
|
ADDITION
|
Details
|
containing a 96:4 ratio of the desired regioisomer
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1)C=1C=C(C(=NC1)C#N)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |